molecular formula C16H28N2O6Si B14010491 2-Deoxy-3-O-T-butyldimethylsilyl-4-hydroxymethyluridine

2-Deoxy-3-O-T-butyldimethylsilyl-4-hydroxymethyluridine

Cat. No.: B14010491
M. Wt: 372.49 g/mol
InChI Key: RSATXPAIGVXQFV-WCQYABFASA-N
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Description

2-Deoxy-3-O-T-butyldimethylsilyl-4-hydroxymethyluridine is a modified nucleoside analog. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group at the 3’-hydroxyl position and a hydroxymethyl group at the 4-position of the uridine base. It is primarily used in the synthesis of oligonucleotides and has applications in antiviral and anticancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Deoxy-3-O-T-butyldimethylsilyl-4-hydroxymethyluridine typically involves the protection of the hydroxyl groups of uridine. The tert-butyldimethylsilyl (TBDMS) group is introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in anhydrous conditions to prevent hydrolysis of the silyl ether .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Deoxy-3-O-T-butyldimethylsilyl-4-hydroxymethyluridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Deoxy-3-O-T-butyldimethylsilyl-4-hydroxymethyluridine has several applications in scientific research:

    Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions.

    Biology: Employed in the study of DNA and RNA modifications and their effects on gene expression.

    Medicine: Investigated for its potential antiviral and anticancer properties due to its ability to inhibit viral replication and tumor cell proliferation.

    Industry: Utilized in the production of nucleoside analogs for pharmaceutical applications .

Mechanism of Action

The mechanism of action of 2-Deoxy-3-O-T-butyldimethylsilyl-4-hydroxymethyluridine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The compound targets viral polymerases and tumor cell DNA, leading to the inhibition of replication and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxy-3’-O-T-butyldimethylsilyl-2’-fluorouridine: Another nucleoside analog with a fluorine atom at the 2’ position.

    3’-O-T-butyldimethylsilyl-2’-deoxyuridine: Lacks the hydroxymethyl group at the 4-position.

    2’-Deoxy-3’-O-T-butyldimethylsilyl-5-fluorouridine: Contains a fluorine atom at the 5-position .

Uniqueness

2-Deoxy-3-O-T-butyldimethylsilyl-4-hydroxymethyluridine is unique due to the presence of both the TBDMS protecting group and the hydroxymethyl group, which confer specific chemical properties and biological activities. This combination allows for selective modifications and targeted applications in research and medicine .

Properties

Molecular Formula

C16H28N2O6Si

Molecular Weight

372.49 g/mol

IUPAC Name

1-[(2R,4S)-4-[tert-butyl(dimethyl)silyl]oxy-5,5-bis(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C16H28N2O6Si/c1-15(2,3)25(4,5)24-11-8-13(23-16(11,9-19)10-20)18-7-6-12(21)17-14(18)22/h6-7,11,13,19-20H,8-10H2,1-5H3,(H,17,21,22)/t11-,13+/m0/s1

InChI Key

RSATXPAIGVXQFV-WCQYABFASA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](OC1(CO)CO)N2C=CC(=O)NC2=O

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(OC1(CO)CO)N2C=CC(=O)NC2=O

Origin of Product

United States

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